molecular formula C9H8FN3O B13224621 2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Katalognummer: B13224621
Molekulargewicht: 193.18 g/mol
InChI-Schlüssel: DGOVNNGQZZWIJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that contains both fluorine and oxadiazole moieties. The presence of these functional groups makes it a valuable compound in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its biological activity and is often found in compounds with antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents, leading to moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced derivatives of the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Fluoroanilines: Compounds with a fluorine atom attached to an aniline ring, which have various applications in medicinal chemistry.

Uniqueness

2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the fluorine atom and the oxadiazole ring. This combination enhances its biological activity and makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C9H8FN3O

Molekulargewicht

193.18 g/mol

IUPAC-Name

2-fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C9H8FN3O/c1-5-12-9(14-13-5)6-2-3-8(11)7(10)4-6/h2-4H,11H2,1H3

InChI-Schlüssel

DGOVNNGQZZWIJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.